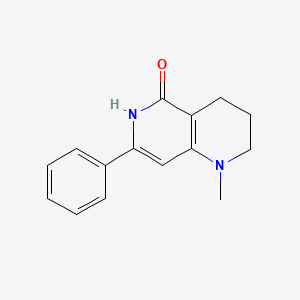

![molecular formula C22H23ClN6O2 B10815134 2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylBenzamide](/img/structure/B10815134.png)

2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylBenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CTx-0152960, also known as 2-((5-chloro-2-((4-morpholinophenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide, is a protein kinase inhibitor. Protein kinase inhibitors are a class of drugs that block the action of one or more protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This compound has shown potential in the treatment of various cancers due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

CTx-0152960 is synthesized using a hybrid flow and microwave approach. The synthesis involves the following steps:

Starting Materials: The synthesis begins with 2,5-dichloropyrimidine-4-ylamine and N-methylbenzamide.

Key Reactions:

Industrial Production Methods

The industrial production of CTx-0152960 follows a similar synthetic route but is optimized for large-scale production. The use of flow chemistry approaches in the industrial setting avoids the need for protection and deprotection steps, thereby reducing the number of synthetic steps and increasing the overall yield. The process also minimizes the requirement for chromatographic purification, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

CTx-0152960 undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution (SNAr): This reaction is crucial in the synthesis of CTx-0152960, where the intermediate reacts with 4-morpholinoaniline.

Microwave-Assisted Coupling: This reaction enhances the efficiency and yield of the final product.

Common Reagents and Conditions

Reagents: 2,5-dichloropyrimidine-4-ylamine, N-methylbenzamide, 4-morpholinoaniline.

Conditions: The reactions are typically carried out under microwave irradiation to accelerate the reaction rate and improve yields.

Major Products

The major product formed from these reactions is CTx-0152960 itself. The use of microwave-assisted synthesis ensures high purity and yield of the final product .

Scientific Research Applications

CTx-0152960 has several scientific research applications, including:

Cancer Research: As a protein kinase inhibitor, CTx-0152960 is used in cancer research to study its effects on cancer cell proliferation and survival. It has shown potential in inhibiting specific protein kinases involved in various cancers.

Drug Development: CTx-0152960 is used in the development of new anticancer drugs. Its ability to inhibit protein kinases makes it a valuable tool in the design and testing of new therapeutic agents.

Biological Studies: Researchers use CTx-0152960 to study the role of protein kinases in cellular signaling pathways. .

Mechanism of Action

CTx-0152960 exerts its effects by inhibiting specific protein kinases. Protein kinases are enzymes that play a crucial role in cellular signaling pathways by phosphorylating target proteins. By inhibiting these enzymes, CTx-0152960 disrupts the signaling pathways that promote cancer cell proliferation and survival. The compound specifically targets the adenosine triphosphate (ATP) binding site of the protein kinases, preventing the transfer of phosphate groups to the target proteins .

Comparison with Similar Compounds

CTx-0152960 is compared with other protein kinase inhibitors such as:

Imatinib: The first clinically approved protein kinase inhibitor, used in the treatment of chronic myeloid leukemia.

Gefitinib: Used in the treatment of non-small cell lung cancer.

Vemurafenib: Used in the treatment of melanoma.

Ruxolitinib: Used in the treatment of myelofibrosis.

Uniqueness

CTx-0152960 is unique due to its hybrid flow and microwave synthesis approach, which enhances the efficiency and yield of the final product. Additionally, its ability to inhibit a broad spectrum of protein kinases makes it a valuable tool in cancer research and drug development .

Properties

Molecular Formula |

C22H23ClN6O2 |

|---|---|

Molecular Weight |

438.9 g/mol |

IUPAC Name |

2-[[5-chloro-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide |

InChI |

InChI=1S/C22H23ClN6O2/c1-24-21(30)17-4-2-3-5-19(17)27-20-18(23)14-25-22(28-20)26-15-6-8-16(9-7-15)29-10-12-31-13-11-29/h2-9,14H,10-13H2,1H3,(H,24,30)(H2,25,26,27,28) |

InChI Key |

TXKAUDBYYFLZJL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCOCC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B10815061.png)

![3-(Carboxylatomethyl)-2-[3-(1-methyl-1,4-dihydroquinolin-4-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium dihydrate](/img/structure/B10815071.png)

![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride](/img/structure/B10815072.png)

![N-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1-[3-(piperidin-4-yl)propyl]-1H-pyrazol-4-amine](/img/structure/B10815081.png)

![2,6-Bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B10815094.png)

![2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid](/img/structure/B10815096.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B10815101.png)

![sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate](/img/structure/B10815114.png)

![Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate)](/img/structure/B10815120.png)

![{1-Amino-3-[4-(2-phenoxyethoxy)phenyl]cyclopentyl}methanol](/img/structure/B10815121.png)

![3-({1-[(2R)-2-benzylpropanoyl]-4-hydroxypiperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B10815127.png)

![(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid](/img/structure/B10815140.png)